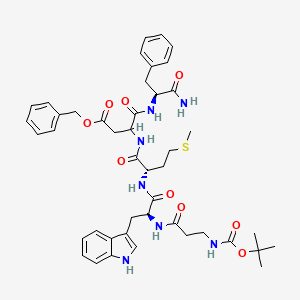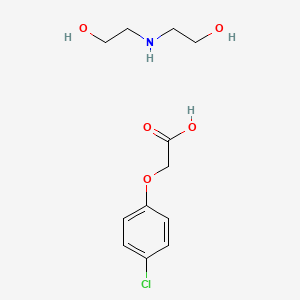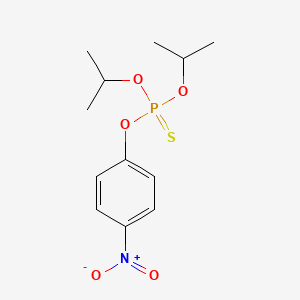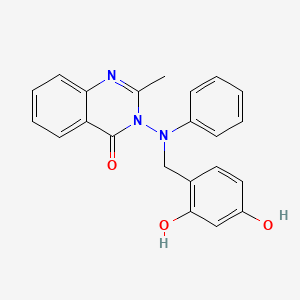
Salicylanilide, 4'-chloro-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylanilide, 4’-chloro-3-nitro-, also known as 4’-chloro-3-nitrosalicylanilide, is a chemical compound with the molecular formula C13H9ClN2O4. It is a derivative of salicylanilide, characterized by the presence of a chloro group at the 4’ position and a nitro group at the 3 position on the benzene ring. This compound is known for its antimicrobial properties and has been studied for various applications in chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Salicylanilide, 4’-chloro-3-nitro-, typically involves the nitration of salicylanilide derivatives. One common method includes the reaction of 4-chlorosalicylic acid with nitric acid under controlled conditions to introduce the nitro group at the 3 position. The resulting product is then reacted with aniline to form the final compound .
Industrial Production Methods
Industrial production of Salicylanilide, 4’-chloro-3-nitro-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters are common practices to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Salicylanilide, 4’-chloro-3-nitro-, undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The chloro group can be substituted with other functional groups to create new compounds with potentially enhanced properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide and various organic solvents are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxylated compounds, and various substituted salicylanilides.
Applications De Recherche Scientifique
Salicylanilide, 4’-chloro-3-nitro-, has been extensively studied for its antimicrobial properties. It has shown efficacy against various bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents. Additionally, this compound has been investigated for its potential use in treating tuberculosis and other infectious diseases .
In the field of chemistry, Salicylanilide, 4’-chloro-3-nitro-, is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with diverse biological activities. In medicine, it has been explored for its potential anticancer properties, particularly in targeting specific cellular pathways .
Mécanisme D'action
The mechanism of action of Salicylanilide, 4’-chloro-3-nitro-, involves the inhibition of key enzymes and pathways in microbial cells. It disrupts the electron transport chain, leading to the generation of reactive oxygen species and oxidative stress. This ultimately results in cell death. The compound also targets specific proteins involved in cell wall synthesis, further enhancing its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Salicylanilide, 4’-chloro-3-nitro-, is part of a broader class of halogenated salicylanilides. Similar compounds include:
Niclosamide: Known for its anthelmintic properties and potential anticancer activities.
Rafoxanide: Used as an anthelmintic in veterinary medicine.
3’-Chloro-5-nitrosalicylanilide: Exhibits potent antimicrobial activity
Compared to these compounds, Salicylanilide, 4’-chloro-3-nitro-, is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of chloro and nitro groups enhances its antimicrobial efficacy and makes it a valuable compound for further research and development .
Propriétés
Numéro CAS |
6490-99-9 |
|---|---|
Formule moléculaire |
C13H9ClN2O4 |
Poids moléculaire |
292.67 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-4-6-9(7-5-8)15-13(18)10-2-1-3-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |
Clé InChI |
UOHLBUBEMXVTMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)
![Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt](/img/structure/B13770411.png)

![(1R,4R)-2-benzyl-7-chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B13770414.png)

![3-[1,1'-Biphenyl]-4-yl-1-bromo-1,2,3,4-tetrahydronaphthalene](/img/structure/B13770426.png)








